molecular formula C10H11BrO B1469436 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 880653-70-3

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1469436
CAS No.: 880653-70-3
M. Wt: 227.1 g/mol
InChI Key: ZNUYQILMSVDWLL-UHFFFAOYSA-N
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Description

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol is a synthetic chemical compound belonging to the family of indanols. It has a molecular formula of C10H11BrO and a molecular weight of 223.1 g/mol. This compound is used in various industries, including pharmaceuticals, research, and chemical manufacturing.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methylindan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . These interactions often involve the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be easily excreted from the body .

Cellular Effects

4-Bromo-2-methylindan-1-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes involved in these pathways .

Molecular Mechanism

The molecular mechanism of 4-Bromo-2-methylindan-1-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cytochrome P450 enzymes, leading to their activation or inhibition depending on the specific enzyme and context . This binding can result in the oxidation of 4-Bromo-2-methylindan-1-ol, producing metabolites that may further interact with other biomolecules . These interactions can lead to changes in gene expression, particularly genes involved in metabolic processes .

Metabolic Pathways

4-Bromo-2-methylindan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation to more hydrophilic metabolites . These metabolites can then undergo further phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol typically involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide . The reaction conditions for these steps are as follows:

    Radical Benzylic Bromination: This step involves the addition of bromine atoms to the methyl group of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene.

    Bartoli Reaction: The brominated product is then subjected to the Bartoli reaction with isopropenylmagnesium bromide to form 7-bromo-4-(bromomethyl)-2-methylindole.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or alkanes.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Bromobenzaldehyde: An organobromine compound with similar reactivity characteristics.

    4-Bromoanisole: Another organobromine compound used as a precursor to various derivatives.

Uniqueness: 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its indanol backbone differentiates it from other simple brominated compounds, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6,10,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUYQILMSVDWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 3
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

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